molecular formula C22H24N4O2 B2416216 4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251629-39-6

4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2416216
CAS No.: 1251629-39-6
M. Wt: 376.46
InChI Key: LBFIBSJBGJEBGP-UHFFFAOYSA-N
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Description

4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a naphthyridine core substituted with an acetylphenyl group and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst.

    Attachment of Diethylamino Groups: The diethylamino groups can be attached through a nucleophilic substitution reaction using diethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the naphthyridine core and the acetylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3-acetylphenyl)amino)-N,N-diethyl-1,8-naphthyridine-3-carboxamide: Similar structure but lacks the methyl group at the 7-position.

    4-((3-acetylphenyl)amino)-N,N-diethyl-7-methylquinoline-3-carboxamide: Similar structure but with a quinoline core instead of naphthyridine.

Uniqueness

The uniqueness of 4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This unique structure can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-acetylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-5-26(6-2)22(28)19-13-23-21-18(11-10-14(3)24-21)20(19)25-17-9-7-8-16(12-17)15(4)27/h7-13H,5-6H2,1-4H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFIBSJBGJEBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)C)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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